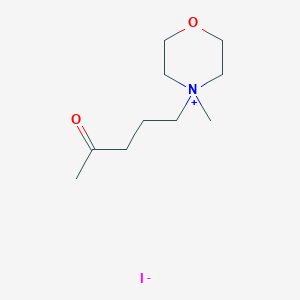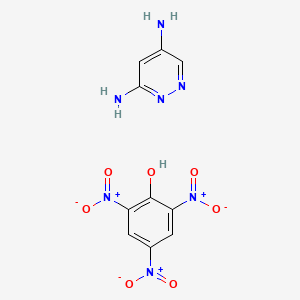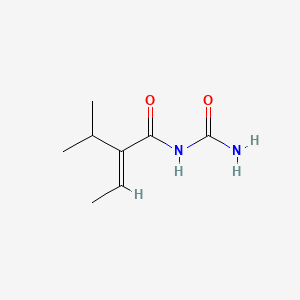
Cenestil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cenestil, also known as N-(Aminocarbonyl)-2-(1-methylethyl)-2-butenamide, is an organic compound with the molecular formula C8H14N2O2. It is characterized by its unique structure, which includes an aminocarbonyl group and a butenamide backbone. This compound is primarily used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cenestil typically involves the reaction of isobutyraldehyde with acrylonitrile, followed by subsequent hydrolysis and amidation steps. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the hydrolysis process. The amidation step is usually carried out using ammonia or primary amines under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced through a multi-step process that involves large-scale reactors and continuous flow systems. The process begins with the large-scale synthesis of isobutyraldehyde and acrylonitrile, followed by their controlled reaction in the presence of catalysts. The intermediate products are then subjected to hydrolysis and amidation in specialized reactors to ensure high yield and purity of this compound.
化学反应分析
Types of Reactions
Cenestil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aminocarbonyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
Cenestil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Cenestil involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
相似化合物的比较
Cenestil can be compared with other similar compounds, such as:
N-(Aminocarbonyl)-2-methyl-2-butenamide: Similar structure but with a different substitution pattern on the butenamide backbone.
N-(Aminocarbonyl)-2-ethyl-2-butenamide: Another analog with an ethyl group instead of an isobutyl group.
N-(Aminocarbonyl)-2-propyl-2-butenamide: Contains a propyl group, leading to different chemical and biological properties.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aminocarbonyl group and butenamide backbone make it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
60364-26-3 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
(E)-N-carbamoyl-2-propan-2-ylbut-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-4-6(5(2)3)7(11)10-8(9)12/h4-5H,1-3H3,(H3,9,10,11,12)/b6-4+ |
InChI 键 |
JWLVVNRQYDFQGA-GQCTYLIASA-N |
手性 SMILES |
C/C=C(\C(C)C)/C(=O)NC(=O)N |
规范 SMILES |
CC=C(C(C)C)C(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)
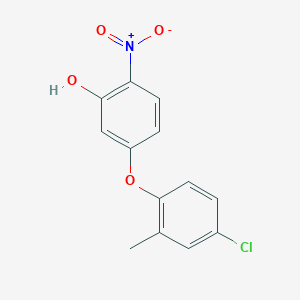

![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)

![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
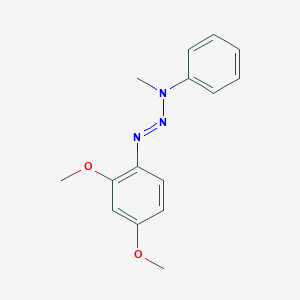

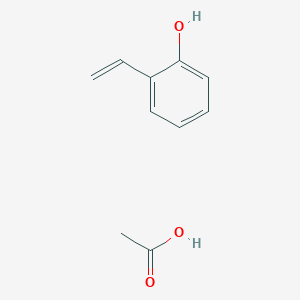
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
